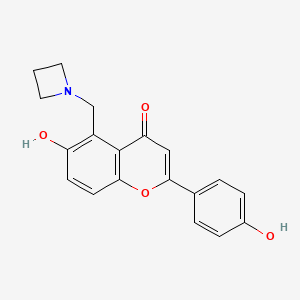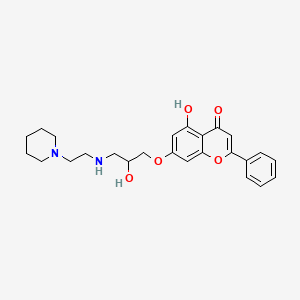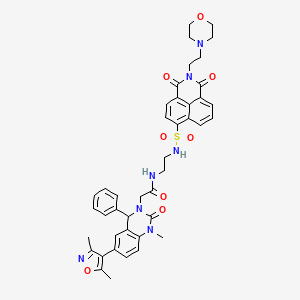
BRD4 Inhibitor-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-16 is a potent small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-16 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :
Formation of Intermediate: To a solution of compound 9 (100 mg, 0.56 mmol) in dichloromethane (6 mL) is added 5-bromo-2-ethoxybenzenesulfonyl chloride (184.9 mg, 0.62 mmol) followed by the addition of pyridine (0.3 mL).
Coupling Reaction: The intermediate is then subjected to coupling reactions under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
BRD4 Inhibitor-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
BRD4 Inhibitor-16 has a wide range of scientific research applications, including:
Cancer Research: It has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, which is involved in the regulation of oncogenes such as MYC.
Inflammatory Diseases: The compound has demonstrated anti-inflammatory effects by modulating the expression of cytokines and chemokines.
Epigenetic Studies: This compound is used as a tool compound to study the role of BRD4 in epigenetic regulation and gene expression.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting BRD4.
Mechanism of Action
BRD4 Inhibitor-16 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption inhibits the recruitment of transcription factors and other regulatory proteins to chromatin, leading to the downregulation of gene expression . The compound also affects the phosphorylation of RNA polymerase II, further inhibiting transcriptional elongation .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: A well-known pan-BET inhibitor that targets all BET family members.
I-BET151: Another BET inhibitor with similar mechanisms of action.
NHWD-870: A potent BRD4 inhibitor with higher selectivity and potency compared to other BET inhibitors.
Uniqueness of BRD4 Inhibitor-16
This compound stands out due to its high selectivity for BRD4 over other BET family members, which reduces off-target effects and enhances its therapeutic potential . Additionally, its unique chemical structure allows for better pharmacokinetic properties and drug-likeness .
Properties
Molecular Formula |
C42H43N7O8S |
|---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
2-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]-N-[2-[[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylamino]ethyl]acetamide |
InChI |
InChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50) |
InChI Key |
UIMJBTYHXUBLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


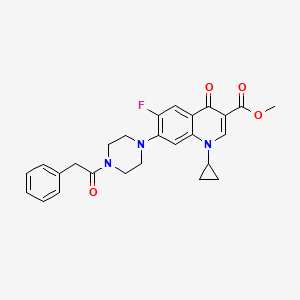

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
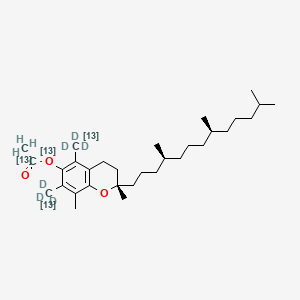
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

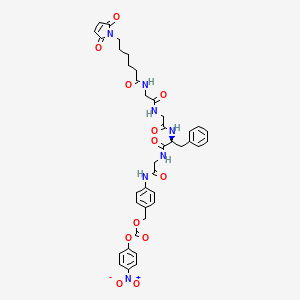
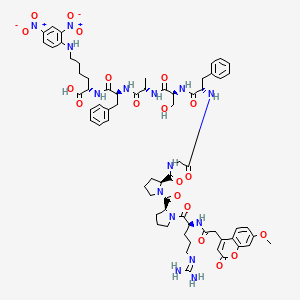
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)



